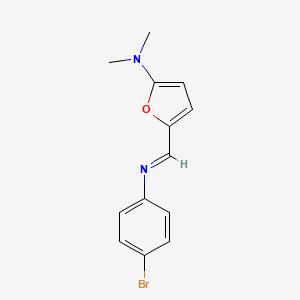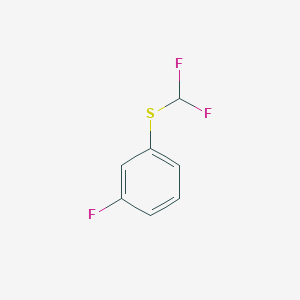
Difluoromethyl 3-fluorophenyl sulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethyl 3-fluorophenyl sulphide is an organosulfur compound characterized by the presence of a difluoromethyl group (CF₂H) and a fluorophenyl group (C₆H₄F) connected via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 3-fluorophenyl sulphide typically involves the introduction of the difluoromethyl group to a fluorophenyl sulphide precursor. One common method is the reaction of 3-fluorophenyl thiol with difluoromethyl halides under basic conditions. The reaction can be represented as follows:
C6H4F−SH+CF2HCl→C6H4F−S−CF2H+HCl
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of advanced catalysts to enhance reaction rates and yields. specific industrial methods are often proprietary and not widely disclosed in the literature.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoromethyl 3-fluorophenyl sulphide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds and other complex structures.
Applications De Recherche Scientifique
Difluoromethyl 3-fluorophenyl sulphide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of difluoromethyl 3-fluorophenyl sulphide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The sulfur atom can form strong bonds with metal ions and other electrophilic species, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Difluoromethyl phenyl sulphide
- Trifluoromethyl phenyl sulphide
- Difluoromethyl 4-fluorophenyl sulphide
Uniqueness
Difluoromethyl 3-fluorophenyl sulphide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both difluoromethyl and fluorophenyl groups also imparts distinct chemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H5F3S |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1-(difluoromethylsulfanyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H5F3S/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H |
Clé InChI |
GVVXWKAMZOKZIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
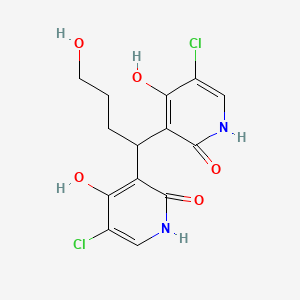
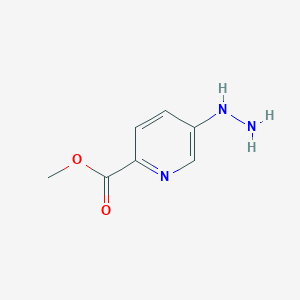
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

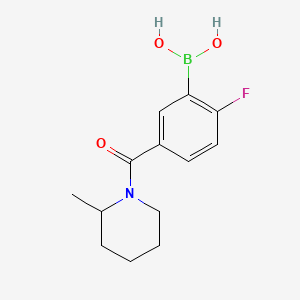
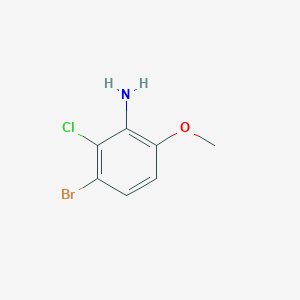
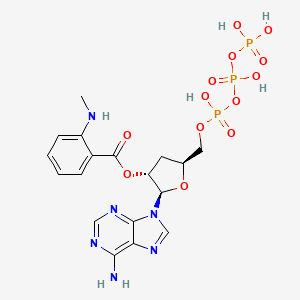
![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
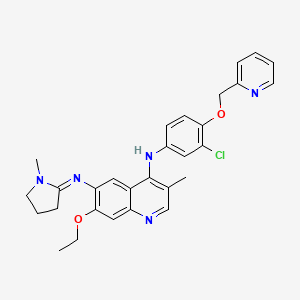
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
